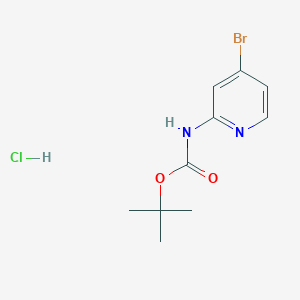

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

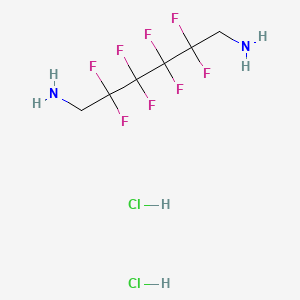

Tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is a chemical compound with the CAS Number: 2121653-47-0 . It has a molecular weight of 309.59 . The compound is solid in physical form .

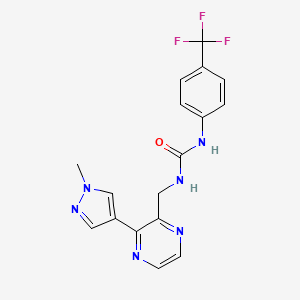

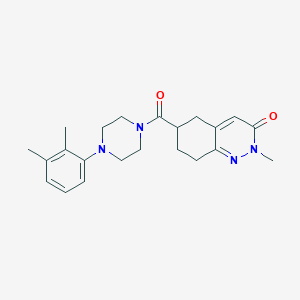

Molecular Structure Analysis

The InChI code for the compound is1S/C10H13BrN2O2.ClH/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8;/h4-6H,1-3H3,(H,12,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 309.59 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

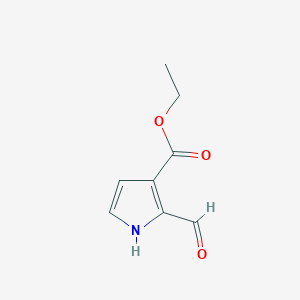

Organic Synthesis and Methodology

One prominent area of application is in organic synthesis, where compounds like tert-butyl carbamates are used as intermediates in the synthesis of more complex molecules. For example, tert-butyl carbamates are utilized in photoredox-catalyzed cascades for the assembly of 3-aminochromones under mild conditions, showcasing their role in facilitating novel synthetic pathways (Wang et al., 2022). Additionally, the Curtius rearrangement process has been optimized for the synthesis of tert-butyl carbamates from carboxylic acids, providing a route to protected amino acids (Lebel & Leogane, 2005).

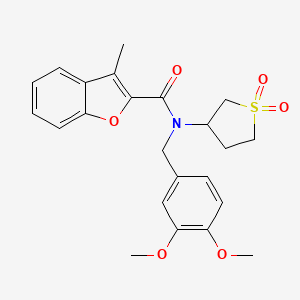

Material Science

In the field of materials science, tert-butyl (4-bromo-2-pyridinyl)carbamate hydrochloride derivatives can contribute to the development of new materials. For instance, pyridinyl-functionalized ionic liquids have been synthesized and applied as additives in dye-sensitized solar cells (DSSCs) to enhance performance and stability, indicating the potential for tert-butyl carbamate derivatives in improving energy conversion technologies (Xu et al., 2013).

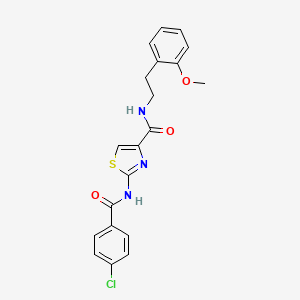

Medicinal Chemistry

In medicinal chemistry, the ability to modify the functional groups of tert-butyl carbamates allows for the exploration of new pharmacophores and drug candidates. The synthesis and functionalization of tert-butyl carbamates, such as in palladium-catalyzed amidation reactions, are critical for developing novel compounds with potential therapeutic applications (Qin et al., 2010).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin or eye irritation persists .

properties

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2.ClH/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8;/h4-6H,1-3H3,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKLZNZWXXYSFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)